molecular formula C25H24N2O3 B3013836 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 851096-14-5

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B3013836
CAS RN: 851096-14-5
M. Wt: 400.478
InChI Key: FEJCCOIPVYECNJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-angiogenic, antiproliferative, and inhibitory effects on certain enzymes .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include acetylation, sulfonation, and the formation of amide bonds. For instance, the synthesis of N-(naphthalen-2-yl)acetamide derivatives has been reported, which includes the formation of quinolinone and dihydroquinolinone moieties . These synthetic routes could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has been characterized by crystallography, revealing planar naphthalene rings and specific orientations of substituents that may influence biological activity . The molecular structure of the compound of interest would likely exhibit similar features, such as planarity of the aromatic systems and the spatial arrangement of functional groups, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Compounds with acetamide groups can participate in various chemical reactions, including hydrogen bonding and metal chelation, as seen in the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a metal-chelating hydroxamate group and exhibits inhibitory activity against aminopeptidase N . The compound may also engage in similar interactions due to the presence of an acetamide group and a potentially chelating quinolinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of hydroxamic acid, naphthalene, and quinolinone groups can affect solubility, stability, and the ability to cross biological membranes. The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" would likely have unique properties that could be inferred from the properties of structurally related compounds, such as those described in the provided papers .

Scientific Research Applications

Antiproliferative Activities

Certain derivatives of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound, identified as N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 0.6 μM. This compound inhibited cell proliferation by altering cell division and accumulating cells in the S phase, showing specific cytotoxicity towards NPC-TW01 cell lines without affecting peripheral blood mononuclear cells (PBMCs) up to a concentration of 50 μM (I‐Li Chen et al., 2013).

Structural Aspects and Inclusion Compounds

A study on the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids with various acids, highlighted the significant role of non-planar and planar anions in gelation and crystallization processes. These structural studies contribute to understanding the chemical behavior and potential applications of similar compounds in various scientific domains (A. Karmakar et al., 2007).

ERK2 Inhibition and Cytotoxicity

Novel series of compounds related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide were synthesized targeting ERK1/2 for their antineoplastic activity. These compounds showed considerable inhibitory effects on extracellular signal-regulated kinases (ERK1/2), indicating potential applications in cancer treatment due to their cytotoxic activities against various tumor cell lines. The compounds exhibited a range of cytotoxic activities, with some showing broad-spectrum antitumor activity and others being highly specific to certain cancer types (A. Aly et al., 2018).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-16-11-21-13-20(25(29)27-23(21)12-17(16)2)9-10-26-24(28)15-30-22-8-7-18-5-3-4-6-19(18)14-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCCOIPVYECNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

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